4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide
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Overview
Description
4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a naphthalene ring, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide typically involves a multi-step process:
Coupling Reaction: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives and palladium catalysts.
Amidation: The final step involves the formation of the amide bond between the methoxy-nitrobenzene derivative and the naphthalene derivative, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 4-amino-N-(naphthalen-1-yl)-3-nitrobenzamide.
Oxidation: 4-hydroxy-N-(naphthalen-1-yl)-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
4-methoxy-N-(1-naphthyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCQIRQZDHGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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